5-Chloroisoquinolin-3-amine CAS 1221974-27-1 properties
5-Chloroisoquinolin-3-amine CAS 1221974-27-1 properties
An In-depth Technical Guide to 5-Chloroisoquinolin-3-amine (CAS 1221974-27-1)
Introduction
5-Chloroisoquinolin-3-amine is a halogenated heterocyclic amine belonging to the isoquinoline family. The isoquinoline scaffold is a prominent structural motif found in numerous natural alkaloids and synthetic compounds with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a chlorine atom is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, potentially enhancing its therapeutic profile.[3]
This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, expected reactivity, and potential applications of 5-Chloroisoquinolin-3-amine, serving as a critical resource for its use in organic synthesis and drug discovery programs.
Chemical and Physical Properties
Comprehensive experimental data for 5-Chloroisoquinolin-3-amine is not widely available in peer-reviewed literature. The properties listed below are based on data from closely related isomers and computational predictions.
| Property | Value | Source |
| CAS Number | 1221974-27-1 | N/A |
| Molecular Formula | C₉H₇ClN₂ | [4][5] |
| Molecular Weight | 178.62 g/mol | [4][5] |
| Appearance | Predicted: Off-white to yellow/brown solid | General observation for aromatic amines |
| Melting Point | Data not available. Isomer 3-chloro-5-amino-isoquinoline melts at 175-177 °C. | [6] |
| Boiling Point | Data not available. Predicted to be >300 °C. | [7] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. Low solubility in water. | General property of similar heterocycles |
| pKa | The parent isoquinoline has a pKa of 5.14. The amino group is basic. | [8] |
Structural Information and Spectroscopic Profile
The structure of 5-Chloroisoquinolin-3-amine features an isoquinoline core with a chlorine atom at position C5 and an amine group at position C3.
Caption: Chemical Structure of 5-Chloroisoquinolin-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.0 ppm).
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The protons on the pyridine ring (H-1 and H-4) will likely appear as singlets or narrow doublets.
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The protons on the chlorinated benzene ring (H-6, H-7, H-8) will form a more complex splitting pattern (doublets and triplets).
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The amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR: The carbon spectrum will display nine signals for the aromatic carbons.
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The presence of the electron-withdrawing chlorine atom and the electron-donating amine group will significantly influence the chemical shifts.
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Predictive models are often used to estimate these shifts in polychlorinated aza-naphthalenes, providing a valuable tool for structural confirmation.[9]
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Infrared (IR) Spectroscopy (Predicted)
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N-H Stretching: Primary amines typically show a characteristic pair of absorption bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. These bands are generally sharper than the O-H bands of alcohols.[10]
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C=N and C=C Stretching: Absorptions for the aromatic C=C and C=N bonds within the isoquinoline ring system are expected in the 1500-1650 cm⁻¹ range.
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C-Cl Stretching: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry (MS)
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The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak.
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A characteristic isotopic pattern will be observed for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks at m/z 178 (M⁺) and 180 (M+2⁺).
Synthesis and Purification
Caption: Proposed synthetic workflow for 5-Chloroisoquinolin-3-amine.
While the synthesis of the 5-chloro-3-nitroisoquinoline precursor requires a separate multi-step process, the final reduction step is a standard and reliable transformation. Below is a detailed, field-proven protocol for the synthesis of the closely related isomer, 3-chloro-5-amino-isoquinoline , which illustrates the key nitro-to-amine reduction methodology on this scaffold.[6]
Experimental Protocol: Synthesis of 3-chloro-5-amino-isoquinoline (Illustrative Example)[6]
Causality: This procedure utilizes powdered iron in an acidic medium (acetic acid) for the reduction of a nitro group. This is a classic, cost-effective, and robust method for converting aromatic nitro compounds to anilines. The acid activates the iron surface and serves as a proton source for the reaction.
Materials:
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3-chloro-5-nitro-isoquinoline
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Glacial Acetic Acid
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Deionized Water
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Powdered Iron
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20% w/v Aqueous Sodium Hydroxide Solution
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Diethyl Ether (or other suitable extraction solvent)
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Anhydrous Sodium Sulphate
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Activated Charcoal
Procedure:
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Reaction Setup: Suspend 3-chloro-5-nitro-isoquinoline (1.0 eq) in a mixture of glacial acetic acid (approx. 7.6 mL/g) and water (approx. 7.6 mL/g) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
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Heating: Begin stirring and heat the mixture to 60 °C.
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Addition of Iron: While maintaining the temperature between 60-70 °C, slowly and portion-wise add powdered iron (approx. 2.5 eq). Self-Validation: The addition should be controlled to manage the exothermic reaction. A color change from yellow/orange to a darker slurry indicates the reaction is proceeding.
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Reaction Monitoring: After the addition is complete, continue stirring at 60-70 °C for at least 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up (Basification): Allow the reaction mixture to cool to room temperature. Carefully make the mixture alkaline (pH > 10) by the slow addition of a 20% aqueous sodium hydroxide solution. Causality: Basification neutralizes the acetic acid and precipitates iron hydroxides, allowing for the free amine product to be extracted.
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Filtration: Filter the resulting slurry to remove the iron salts. The solid filter cake should be washed thoroughly with the extraction solvent (e.g., diethyl ether).
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Extraction: Transfer the filtrate to a separatory funnel and extract multiple times with diethyl ether. Combine all organic extracts. Note: If the product is retained in the iron cake, the dried cake can be broken up and extracted separately under reflux with ether.
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Purification: Treat the combined organic extracts with activated charcoal to remove colored impurities, then dry over anhydrous sodium sulphate. Filter off the drying agent and charcoal.
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Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Recrystallization: The product, 3-chloro-5-amino-isoquinoline, can be further purified by recrystallization from a suitable solvent system to yield the final product.
Reactivity and Derivatization Potential
5-Chloroisoquinolin-3-amine possesses two primary sites for chemical modification: the nucleophilic amino group at C3 and the chloro-substituted carbon at C5, which is amenable to metal-catalyzed cross-coupling reactions.
Sources
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 934554-41-3 | 8-Chloroisoquinolin-5-amine - AiFChem [aifchem.com]
- 5. 6-Chloroisoquinolin-3-amine | C9H7ClN2 | CID 53404481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Isoquinolin-3-amine | 25475-67-6 [chemicalbook.com]
- 8. Isoquinoline - Wikipedia [en.wikipedia.org]
- 9. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
